molecular formula C18H19N3O2 B2976035 N-Ethyl-N-[[3-(prop-2-enoylamino)phenyl]methyl]pyridine-3-carboxamide CAS No. 2305452-22-4

N-Ethyl-N-[[3-(prop-2-enoylamino)phenyl]methyl]pyridine-3-carboxamide

Cat. No. B2976035
CAS RN: 2305452-22-4
M. Wt: 309.369
InChI Key: CLMQHZUHJMMLNG-UHFFFAOYSA-N
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Description

N-Ethyl-N-[[3-(prop-2-enoylamino)phenyl]methyl]pyridine-3-carboxamide, also known as EPPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. EPPA belongs to the class of pyridine carboxamides and is synthesized through a multi-step process.

Mechanism of Action

N-Ethyl-N-[[3-(prop-2-enoylamino)phenyl]methyl]pyridine-3-carboxamide exerts its anti-cancer effects by inhibiting the activity of the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the production of nicotinamide adenine dinucleotide (NAD+). NAD+ is a coenzyme that is essential for many cellular processes, including DNA repair and energy metabolism. By inhibiting NAMPT, this compound reduces the levels of NAD+ in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells, indicating its potential as a selective anti-cancer agent. In addition to its anti-cancer effects, this compound has also been studied for its antioxidant properties and its ability to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using N-Ethyl-N-[[3-(prop-2-enoylamino)phenyl]methyl]pyridine-3-carboxamide in lab experiments is its selectivity for cancer cells, which reduces the risk of toxicity to normal cells. However, the multi-step synthesis process and the need for expertise in organic chemistry can make it difficult to obtain and work with this compound. Additionally, more studies are needed to fully understand the potential side effects and long-term effects of this compound.

Future Directions

Further research is needed to fully understand the mechanisms of action of N-Ethyl-N-[[3-(prop-2-enoylamino)phenyl]methyl]pyridine-3-carboxamide and its potential therapeutic applications. Possible future directions include studying the effects of this compound on different types of cancer cells and exploring its potential as a combination therapy with other anti-cancer agents. Additionally, more studies are needed to determine the optimal dosage and administration of this compound for maximum efficacy and minimal toxicity.

Synthesis Methods

The synthesis of N-Ethyl-N-[[3-(prop-2-enoylamino)phenyl]methyl]pyridine-3-carboxamide involves several steps, including the reaction of 3-(prop-2-enoylamino)benzaldehyde with ethyl nicotinate, followed by reduction and acylation. The final product is obtained through recrystallization and purification. This process is time-consuming and requires expertise in organic chemistry.

Scientific Research Applications

N-Ethyl-N-[[3-(prop-2-enoylamino)phenyl]methyl]pyridine-3-carboxamide has been studied for its potential therapeutic properties, particularly in the field of cancer research. Studies have shown that this compound has anti-proliferative effects on cancer cells and can induce apoptosis, or programmed cell death. This compound has also been shown to inhibit angiogenesis, the formation of blood vessels that supply nutrients to tumors.

properties

IUPAC Name

N-ethyl-N-[[3-(prop-2-enoylamino)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-3-17(22)20-16-9-5-7-14(11-16)13-21(4-2)18(23)15-8-6-10-19-12-15/h3,5-12H,1,4,13H2,2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMQHZUHJMMLNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC(=CC=C1)NC(=O)C=C)C(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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